(3S,4R)-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid
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Overview
Description
(3S,4R)-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid: is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a methyl group and two carboxylic acid ester groups. The tert-butyl ester group provides steric hindrance, which can influence the compound’s reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S,4R)-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane and a carbonyl compound.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide or methyl bromide.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of efficient catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The piperidine ring can undergo substitution reactions, where the hydrogen atoms are replaced by other functional groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogens (e.g., chlorine, bromine) or alkylating agents (e.g., methyl iodide) under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or alkylated piperidine derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology:
- Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine:
- Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting neurological disorders.
Industry:
- Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3S,4R)-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, influencing the activity of these targets. The tert-butyl ester group can provide steric hindrance, affecting the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
trans-4-Methyl-piperidine-1,3-dicarboxylic acid: Lacks the tert-butyl ester group, leading to different reactivity and stability.
cis-4-Methyl-piperidine-1,3-dicarboxylic acid 1-tert-butyl ester: The cis configuration can result in different stereochemical properties and biological activity.
Uniqueness:
- The trans configuration and the presence of the tert-butyl ester group make (3S,4R)-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid unique in terms of its steric properties and reactivity. This can influence its interactions with molecular targets and its potential applications in various fields.
Properties
CAS No. |
1820569-91-2 |
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Molecular Formula |
C12H21NO4 |
Molecular Weight |
243.3 g/mol |
IUPAC Name |
(3S,4R)-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid |
InChI |
InChI=1S/C12H21NO4/c1-8-5-6-13(7-9(8)10(14)15)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9-/m1/s1 |
InChI Key |
IFPZGYNNPYYDGA-RKDXNWHRSA-N |
SMILES |
CC1CCN(CC1C(=O)O)C(=O)OC(C)(C)C |
Isomeric SMILES |
C[C@@H]1CCN(C[C@H]1C(=O)O)C(=O)OC(C)(C)C |
Canonical SMILES |
CC1CCN(CC1C(=O)O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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